5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide
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Overview
Description
The compound “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, a benzimidazole group, and a fluorobenzyl group . The benzimidazole group is a key component in many functional molecules used in a variety of applications .
Scientific Research Applications
Synthesis of Imidazoles
The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Antimycobacterial Agents
Compounds with similar structures, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be effective antimycobacterial agents . These compounds have shown significant activity against Mycobacterium tuberculosis .
Antitumor Agents
Some compounds with similar structures have shown significant antitumor activity. For example, certain imidazole derivatives have shown activity against human prostate cancer cell line DU-145 .
Treatment of Breast Adenocarcinoma
Certain imidazole derivatives have shown high potency against MCF-7, a breast adenocarcinoma cell line .
Treatment of Non-Small Cell Lung Cancer
Imidazole derivatives have also shown effectiveness against NCI-H460, a non-small cell lung cancer cell line .
Treatment of CNS Cancer
Imidazole derivatives have been found to be effective against SF-268, a CNS cancer cell line .
Epigenetic Readers
Bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation. Inhibition of BET bromodomains by small molecule inhibitors has emerged as a promising therapeutic strategy for cancer .
Future Directions
The benzimidazole group in this compound is a key component in many functional molecules, and there have been recent advances in the synthesis of substituted imidazoles . This suggests that there may be future research directions in improving the synthesis methods and exploring the applications of these molecules.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are key components to functional molecules used in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Some imidazole derivatives have been found to inhibit microtubule assembly formation , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the potential inhibition of microtubule assembly, it’s plausible that this compound could affect cell division and other processes reliant on the cytoskeleton .
Result of Action
If this compound does indeed inhibit microtubule assembly, it could potentially disrupt cell division and other cellular processes .
properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-7-5-14(6-8-15)11-22-20(25)19-10-9-16(26-19)12-24-13-23-17-3-1-2-4-18(17)24/h1-10,13H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVQMCSYBPZKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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